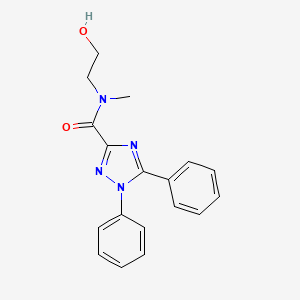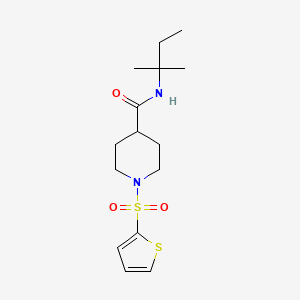![molecular formula C16H25N3OS B4677890 N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) channel. TRPV1 is a nonselective cation channel that is involved in the perception of pain, heat, and inflammation. The TRPV1 channel is expressed in sensory neurons, and its activation leads to the release of neuropeptides and neurotransmitters, resulting in pain and inflammation. A-967079 has been shown to be effective in reducing pain and inflammation in preclinical models, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs.
Wirkmechanismus
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea acts as a selective antagonist of the TRPV1 channel, which is involved in the perception of pain, heat, and inflammation. The TRPV1 channel is expressed in sensory neurons, and its activation leads to the release of neuropeptides and neurotransmitters, resulting in pain and inflammation. N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea blocks the activation of TRPV1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to be effective in reducing pain and inflammation in preclinical models. It has also been shown to be well-tolerated and safe in animal models. N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has no significant effects on body weight, food intake, or behavior. It does not affect blood pressure, heart rate, or respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a potent and selective antagonist of the TRPV1 channel. It has been shown to be effective in reducing pain and inflammation in preclinical models, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. However, N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in some experimental settings. It also has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One direction is to further optimize the synthesis of N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea to improve its purity and yield. Another direction is to develop new analogs of N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea that have improved water solubility and bioavailability. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in preclinical models and in humans. Finally, N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in other fields, such as cancer research, as TRPV1 has been implicated in cancer cell proliferation and survival.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to be effective in reducing thermal hyperalgesia and mechanical allodynia, which are common symptoms of pain.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-13-4-5-15(14(2)12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOBQXHKBRVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4677808.png)
![1-(diphenylmethyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4677814.png)

![methyl N-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)glycinate](/img/structure/B4677838.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4677841.png)
![1-(ethylsulfonyl)-N'-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4677846.png)



![N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4677866.png)
![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)

![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
